2-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine
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Overview
Description
2-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine is a complex organic compound that features a quinazoline core structure substituted with chlorophenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine typically involves multi-step organic reactions. One common method involves the palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines . This reaction is carried out under controlled conditions to ensure the formation of the desired quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of heterogeneous activated carbon fiber-supported palladium catalysts has been reported to be effective in the synthesis of similar quinazoline derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinazoline core or the substituent groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and trifluoromethylphenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce new functional groups at the chlorophenyl or trifluoromethylphenyl positions.
Scientific Research Applications
2-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals, leveraging its unique chemical properties to enhance the efficacy and stability of these products
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the quinazoline core provides a stable scaffold for these interactions . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-5-(trifluoromethyl)pyridine: Used in the production of crop-protection products.
Fluazifop-butyl: An herbicide that incorporates a trifluoromethylpyridine derivative.
4-chloro-2-(trifluoromethyl)phenyl isocyanate: Used in various chemical syntheses.
Uniqueness
2-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine is unique due to its combination of a quinazoline core with chlorophenyl and trifluoromethylphenyl substituents. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for a wide range of scientific and industrial applications.
Properties
Molecular Formula |
C21H13ClF3N3 |
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Molecular Weight |
399.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C21H13ClF3N3/c22-17-10-3-1-8-15(17)19-27-18-11-4-2-9-16(18)20(28-19)26-14-7-5-6-13(12-14)21(23,24)25/h1-12H,(H,26,27,28) |
InChI Key |
CXZJYPQWMRKRJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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